Methyl 2-(3-methoxy-2-phenylchromon-6-yl)butanoate
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Overview
Description
Methyl 2-(3-methoxy-2-phenylchromon-6-yl)butanoate is an organic compound belonging to the ester family Esters are widely known for their pleasant aromas and are often found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methoxy-2-phenylchromon-6-yl)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methoxy-2-phenylchromon-6-yl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid and alcohol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-methoxy-2-phenylchromone-6-carboxylic acid and methanol.
Reduction: 3-methoxy-2-phenylchromone-6-ylbutanol.
Substitution: Depending on the nucleophile used, various substituted chromone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl 2-(3-methoxy-2-phenylchromon-6-yl)butanoate involves its interaction with specific molecular targets within biological systems. The chromone backbone is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: A simpler ester with a fruity aroma, commonly used in flavorings.
Ethyl acetate: Another ester with a pleasant smell, widely used as a solvent in various industries.
Methyl 2-(3-methoxyphenyl)butanoate: A structurally similar compound with slight variations in the aromatic ring.
Uniqueness
Methyl 2-(3-methoxy-2-phenylchromon-6-yl)butanoate stands out due to its chromone backbone, which imparts unique chemical and biological properties. This structural feature allows it to interact with a different set of molecular targets compared to simpler esters, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
173469-83-5 |
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Molecular Formula |
C21H20O5 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 2-(3-methoxy-4-oxo-2-phenylchromen-6-yl)butanoate |
InChI |
InChI=1S/C21H20O5/c1-4-15(21(23)25-3)14-10-11-17-16(12-14)18(22)20(24-2)19(26-17)13-8-6-5-7-9-13/h5-12,15H,4H2,1-3H3 |
InChI Key |
PWRMDMWFEOHPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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